1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H14FN3O. It is known for its unique structure, which includes a piperidine ring substituted with a cyano group and a fluorophenyl group.
Preparation Methods
The synthesis of 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyano-3-fluorobenzaldehyde and piperidine.
Chemical Reactions Analysis
1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel drug candidates targeting various diseases.
Biological Studies: The compound is employed in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It finds applications in the synthesis of specialty chemicals and intermediates for pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide can be compared with similar compounds such as:
1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxamide: This compound has a similar structure but with a different fluorine substitution pattern, leading to variations in its chemical and biological properties.
1-(2-Cyano-3-chlorophenyl)piperidine-4-carboxamide:
1-(2-Cyano-3-methylphenyl)piperidine-4-carboxamide: The presence of a methyl group instead of fluorine alters the compound’s physicochemical properties and biological activity.
Properties
Molecular Formula |
C13H14FN3O |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
1-(2-cyano-3-fluorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H14FN3O/c14-11-2-1-3-12(10(11)8-15)17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-7H2,(H2,16,18) |
InChI Key |
ULUBUCYVLARITI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C(=CC=C2)F)C#N |
Origin of Product |
United States |
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